molecular formula C10H6ClNO5 B2905647 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin CAS No. 95474-12-7

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin

Cat. No.: B2905647
CAS No.: 95474-12-7
M. Wt: 255.61
InChI Key: ARQXTWGOJYMQRC-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin, also known as Coumarin 151, is a synthetic compound with the molecular formula C10H6ClNO4. It appears as a yellow crystalline powder that is soluble in organic solvents but insoluble in water.

Preparation Methods

The synthesis of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves several steps:

    Nitration: 7-methylcoumarin is nitrated using nitric acid and sulfuric acid to form 7-methyl-3-nitrocoumarin.

    Chlorination: The nitrated product is then chlorinated using chlorine gas and hydrochloric acid to yield 6-chloro-7-methyl-3-nitrocoumarin.

    Hydroxylation: Finally, the chlorinated product undergoes hydroxylation using sodium hydroxide and methanol to produce this compound.

Chemical Reactions Analysis

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups under suitable conditions.

Scientific Research Applications

    Pharmaceuticals: It is used as a fluorescent probe for detecting reactive oxygen species.

    Analytical Chemistry: It is employed in various analytical techniques due to its unique fluorescent properties.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing it to detect and quantify reactive oxygen species in various biological and chemical systems.

Comparison with Similar Compounds

6-Chloro-4-hydroxy-7-methyl-3-nitrocoumarin is unique compared to other similar compounds due to its specific substitution pattern on the coumarin ring. Similar compounds include:

  • 7-Hydroxy-4-methylcoumarin
  • 6-Chloro-7-methylcoumarin
  • 3-Nitrocoumarin

These compounds share some structural similarities but differ in their specific functional groups and substitution patterns, which result in different chemical and physical properties.

Properties

IUPAC Name

6-chloro-4-hydroxy-7-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO5/c1-4-2-7-5(3-6(4)11)9(13)8(12(15)16)10(14)17-7/h2-3,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQXTWGOJYMQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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